Dual-Pharmacophore Architecture: Imidazothiadiazole + Phthalimide Combination vs. Single-Fragment Comparators
The target compound is the only commercially catalogued molecule that covalently links the 2-methylimidazo[2,1-b][1,3,4]thiadiazole scaffold (proven tubulin polymerization inhibitor core) to a phthalimide terminus (independent tubulin-binding pharmacophore) via a flexible ethylene spacer . By contrast, the closest commercially available imidazothiadiazole derivatives — 2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine dihydrochloride and (2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methanamine hydrochloride — lack the phthalimide fragment entirely and terminate in primary amines, conferring different hydrogen-bond donor/acceptor profiles (HBD = 2–3 vs. HBD = 0 for the target compound) and distinct calculated logP and polar surface area properties . The phthalimide-only analogue 2-(2,6-diisopropylphenyl)-1H-isoindole-1,3-dione (5HPP-33) achieves tubulin polymerization IC50 = 8.1 μM , while imidazothiadiazole-linked oxindole conjugates reach tubulin polymerization IC50 = 0.15 μM [1]. The hybrid architecture of CAS 524704-32-3 positions both pharmacophores for simultaneous target engagement — an architectural feature absent from any single-fragment comparator.
| Evidence Dimension | Number of tubulin-interacting pharmacophores within single molecular entity |
|---|---|
| Target Compound Data | 2 pharmacophores (imidazo[2,1-b][1,3,4]thiadiazole core + isoindoline-1,3-dione terminus); HBD = 0; MW = 312.3 |
| Comparator Or Baseline | 2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanamine dihydrochloride: 1 pharmacophore, HBD ≥ 2; 5HPP-33: 1 pharmacophore, tubulin IC50 = 8.1 μM |
| Quantified Difference | 2:1 pharmacophore ratio; HBD differential = 2–3; MW differential = ~100 Da |
| Conditions | Structural comparison based on commercial catalog entries (ChemicalRegister, BenchChem, MedChemExpress) |
Why This Matters
Procurement of a single-fragment comparator forfeits the dual-target engagement potential encoded in the hybrid architecture, invalidating head-to-head biological comparisons where both pharmacophores are mechanistically implicated.
- [1] Chemistry – A European Journal, 2014, 20(16), 4732–4745. Imidazo[2,1-b][1,3,4]thiadiazole-linked oxindole conjugate 7: tubulin polymerization IC50 = 0.15 μM. View Source
